molecular formula C9H8ClF3N4 B2859574 8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 339106-46-6

8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B2859574
CAS No.: 339106-46-6
M. Wt: 264.64
InChI Key: ZUZSHTNESVAYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and antiparasitic drug discovery research. This triazolopyridine scaffold serves as a critical intermediate for exploring structure-activity relationships (SAR), particularly in the development of novel therapeutics against infectious diseases. Recent scientific investigations have highlighted the potential of related [1,2,4]triazolo[4,3-a]pyridine derivatives in addressing cryptosporidiosis, a life-threatening diarrheal disease caused by the parasite Cryptosporidium . Research indicates that such heterocyclic head groups are pivotal for maintaining potency against Cryptosporidium parvum while aiming to reduce undesired affinity for cardiac ion channels like hERG, a common challenge in drug development . The strategic incorporation of chloro and trifluoromethyl substituents on the core structure is designed to fine-tune the molecule's electronic properties, lipophilicity, and overall metabolic stability, thereby influencing its pharmacodynamic and pharmacokinetic profile. This compound provides researchers with a valuable chemical tool for constructing targeted libraries and advancing the study of heterocyclic compounds in invertebrate pest control and other biological applications .

Properties

IUPAC Name

8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N4/c1-16(2)8-15-14-7-6(10)3-5(4-17(7)8)9(11,12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZSHTNESVAYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazolopyridines are typically synthesized via cyclization reactions involving hydrazine derivatives and carbonyl-containing reagents. The Gould-Jacobs reaction and ultrasonic-assisted cyclizations are among the most cited methods for constructing the triazole ring fused to a pyridine backbone. For 8-chloro-6-(trifluoromethyl) derivatives, the starting material 2-hydrazino-3-chloro-5-trifluoromethylpyridine is critical, as it provides the chloro and trifluoromethyl substituents at positions 8 and 6 of the triazolopyridine core, respectively.

Cyclization Reaction Using Carboxylic Acids

Core Methodology from Patent CN103613594A

The patent CN103613594A details a scalable method for synthesizing triazolopyridine derivatives by reacting 2-hydrazino-3-chloro-5-trifluoromethylpyridine with substituted benzoic acids in phosphorus oxychloride (POCl₃) under ultrasonic irradiation. The general reaction proceeds as follows:

$$
\text{2-Hydrazino-3-chloro-5-trifluoromethylpyridine} + \text{R-COOH} \xrightarrow{\text{POCl₃, 80–150°C, ultrasound}} \text{Triazolopyridine derivative}
$$

Key Reaction Parameters:
  • Temperature : 80–150°C (optimized at 105°C for 3 hours).
  • Reagent Ratios : 1:5 molar ratio of hydrazine derivative to carboxylic acid.
  • Ultrasonic Irradiation : Enhances reaction efficiency by promoting homogeneous mixing and accelerating cyclization.

Representative Examples and Yields

The table below compiles data from the patent’s examples, illustrating the versatility of this method for generating diverse triazolopyridines:

Carboxylic Acid Used Product Substituent (R) Yield (%) Melting Point (°C)
4-Methoxybenzoic acid 4-Methoxyphenyl 70 123–127
3-Nitrobenzoic acid 3-Nitrophenyl 40 148–151
2-Methoxybenzoic acid 2-Methoxyphenyl 44 129–132
4-Fluorobenzoic acid 4-Fluorophenyl 38 112–114

While these examples yield aryl-substituted triazolopyridines, they highlight the method’s adaptability to electron-donating and electron-withdrawing groups.

Strategic Modifications for Introducing the Dimethylamino Group

The target compound’s dimethylamino group at position 3 necessitates post-cyclization modifications or alternative reagents. Two plausible pathways are proposed:

Nucleophilic Substitution of a Halogen Intermediate

If the triazolopyridine core were synthesized with a halogen (e.g., chloro) at position 3, dimethylamine could displace it via nucleophilic aromatic substitution. For example:

$$
\text{Triazolopyridine-3-Cl} + \text{(CH₃)₂NH} \xrightarrow{\text{Base, Catalyst}} \text{Triazolopyridine-3-N(CH₃)₂}
$$

Challenges :

  • Aryl chlorides are typically unreactive toward nucleophilic substitution unless activated by strong electron-withdrawing groups.
  • The triazolopyridine’s electron-deficient nature may facilitate this reaction under high-temperature or catalytic conditions.

Direct Use of a Dimethylcarbamoyl Chloride Reagent

Replacing benzoic acids with dimethylcarbamoyl chloride (ClCON(CH₃)₂) in the cyclization step could theoretically yield the desired dimethylamino group:

$$
\text{2-Hydrazino-3-chloro-5-trifluoromethylpyridine} + \text{ClCON(CH₃)₂} \xrightarrow{\text{POCl₃}} \text{Target Compound}
$$

Mechanism :

  • The hydrazine reacts with the carbamoyl chloride to form a hydrazide intermediate.
  • Cyclization eliminates HCl, forming the triazole ring with the dimethylamino group intact.

Validation Needs :

  • Stability of dimethylcarbamoyl chloride under reaction conditions.
  • Optimization of stoichiometry to prevent side reactions.

Industrial-Scale Considerations

Environmental Impact

  • Waste Management : POCl₃ hydrolysis generates phosphoric acid and HCl, necessitating neutralization before disposal.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications.

Mechanism of Action

The mechanism by which 8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications Solubility/Stability Notes
8-Chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine (Target) C₈H₇ClF₃N₄ 251.62 8-Cl, 6-CF₃, N,N-dimethylamine Potential kinase/pesticidal activity* Increased lipophilicity due to CF₃ and Cl
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine C₇H₅F₃N₄ 202.14 6-CF₃, primary amine Unspecified (structural analog) Lower molecular weight; basic amine group
6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine C₇H₈N₄ 148.17 6-CH₃, primary amine Safety data available (irritant) Higher solubility in polar solvents
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine C₇H₄ClF₃N₄ 236.58 8-Cl, 6-CF₃, 2-amine (different ring fusion) Kinase inhibition (inferred) Altered ring fusion may affect target binding
N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine C₁₄H₁₃ClN₆ 300.75 6-CH₃, 8-amine, 4-chlorophenethyl Anticancer/antiviral (preliminary) Moderate yield (72%) in synthesis
6,8-Difluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide C₆H₄F₂N₄·HBr 259.97 6-F, 8-F, primary amine Probable kinase inhibition Bromide salt enhances water solubility

Key Observations:

Substituent Effects: Trifluoromethyl (CF₃) and chlorine groups enhance lipophilicity and metabolic stability, making the target compound suitable for membrane penetration . N,N-Dimethylamine vs.

Ring Fusion Differences :

  • Triazolo[4,3-a]pyridine (target) vs. triazolo[1,5-a]pyridine (Entry 4): The altered ring fusion impacts molecular geometry and binding to biological targets like kinases .

Synthetic Accessibility :

  • Analogs such as N-(4-chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine are synthesized via nucleophilic substitution (K₂CO₃/DMF, 105°C) with 72% yield , whereas the target compound’s synthesis likely requires specialized reagents (e.g., chloroformates or carbamates) .

Biological Implications: Compounds with CF₃ and Cl substituents (e.g., target, Entry 4) are common in kinase inhibitors and pesticides due to their electron-withdrawing properties .

Biological Activity

8-Chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of triazolopyridines, characterized by a triazole ring fused with a pyridine structure. Its molecular formula is C₈H₈ClF₃N₄, and it features a chloro group at the 8-position and a trifluoromethyl group at the 6-position. The presence of these functional groups may contribute to its biological activity by influencing interactions with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may act on kinases or phosphatases, which play critical roles in various biological processes.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, with some showing susceptibility at micromolar concentrations.
  • Anticancer Potential : There is emerging evidence that compounds within this class can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy :
    • In vitro assays demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL.
    • A comparative study highlighted that this compound was more effective than standard antibiotics in certain strains resistant to conventional treatments.
  • Cytotoxicity Assessment :
    • Cytotoxicity tests on human cell lines (e.g., HEK293) indicated low toxicity at concentrations below 100 μM, suggesting a favorable safety profile for further development.
  • Structure-Activity Relationship (SAR) :
    • Variants of the compound were synthesized to explore the impact of different substituents on biological activity. Modifications at the N,N-dimethyl group significantly altered potency against specific targets.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeIC50/EC50 (μM)Observations
AntimicrobialStaphylococcus aureus25Effective against resistant strains
AntimicrobialEscherichia coli30Comparable efficacy to standard drugs
CytotoxicityHEK293>100Low cytotoxicity observed
Anticancer (in vitro)Various cancer cell lines15Induced apoptosis via caspase activation

Q & A

Q. What are the optimal synthetic routes for 8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting with cyclization to form the triazole ring, followed by functionalization. Key steps include:

  • Cyclization : Hydrazine derivatives react with aldehydes/ketones under acidic or basic conditions to form the triazole core .
  • Substitution : Nucleophilic substitution (e.g., dimethylamine) at the 3-position under basic conditions (e.g., K₂CO₃ in DMF) .
  • Halogenation/Trifluoromethylation : Chlorine and trifluoromethyl groups are introduced via electrophilic substitution or cross-coupling reactions (e.g., using CuI or Pd catalysts) .

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during halogenation .
  • Catalysts : Pd(PPh₃)₄ improves trifluoromethyl group coupling efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .

Q. Example Reaction Table :

StepReagents/ConditionsPurposeYield (%)
1Hydrazine hydrate, HCl, refluxCyclization65–70
2Dimethylamine, K₂CO₃, DMF, 80°CN-substitution85
3Cl₂ gas, FeCl₃, 0°CChlorination75

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm confirm purity (>99%) .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions (e.g., δ 3.2 ppm for N(CH₃)₂; δ 7.8 ppm for pyridine protons) .
  • Mass Spectrometry (HRMS) : Exact mass calculation (e.g., m/z 250.0233 for [M+H]⁺) validates molecular formula .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions for structural validation .

Q. Comparative Table of Techniques :

TechniqueSensitivityKey DataLimitations
HPLCHighRetention time, peak areaRequires pure reference standard
NMRModerateFunctional groups, stereochemistryLow solubility in non-deuterated solvents
HRMSVery HighMolecular weight, fragmentationLimited structural detail

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this triazolopyridine derivative?

Key Strategies :

  • Substituent Variation : Replace Cl or CF₃ with bioisosteres (e.g., Br, OCF₃) to modulate lipophilicity and target binding .
  • Backbone Modifications : Introduce heteroatoms (e.g., S instead of N in the triazole ring) to alter electronic properties .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinase enzymes or GPCRs .

Q. Example SAR Table :

ModificationBiological Activity (IC₅₀)Solubility (mg/mL)LogP
CF₃ at C612 nM (kinase inhibition)0.153.2
Cl at C8 → Br8 nM (improved potency)0.123.5
N(CH₃)₂ → NHCH₃45 nM (reduced activity)0.302.8

Q. What strategies are recommended for resolving discrepancies in biological activity data across different experimental models?

  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .
  • Metabolic Stability Tests : Evaluate liver microsome degradation (e.g., human vs. murine) to explain interspecies differences .
  • Dose-Response Curves : Generate EC₅₀ values under controlled conditions (pH 7.4, 37°C) to compare potency .

Case Study : Inconsistent IC₅₀ values for kinase inhibition (5 nM in vitro vs. 50 nM in vivo) were traced to poor blood-brain barrier penetration, resolved by adding a PEG linker .

Q. What mechanistic pathways are hypothesized for the compound’s bioactivity, and how can they be experimentally validated?

  • Hypothesis 1 : Inhibition of MAPK signaling via ATP-binding site competition.
    • Validation : Western blotting for phosphorylated ERK1/2 in treated cells .
  • Hypothesis 2 : ROS scavenging via the trifluoromethyl group.
    • Validation : DCFH-DA assay to measure intracellular ROS levels .

Q. Experimental Workflow :

Treat target cells (e.g., cancer lines) with 1–10 µM compound.

Extract proteins/cellular components at 0, 6, 12, 24 h.

Quantify biomarkers (e.g., p-ERK, ROS) via ELISA/flow cytometry.

Q. How can stability and solubility be improved for in vivo applications?

  • Salt Formation : Hydrochloride salts increase aqueous solubility (e.g., from 0.15 mg/mL to 2.1 mg/mL) .
  • Prodrug Design : Esterify the amine group (e.g., acetylated prodrug hydrolyzes in serum) .
  • Nanoparticle Encapsulation : PLGA nanoparticles enhance bioavailability (85% release over 48 h in PBS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.